molecular formula C7H6Cl2N2O B7788896 (2,5-Dichlorophenyl)urea CAS No. 13142-55-7

(2,5-Dichlorophenyl)urea

Cat. No.: B7788896
CAS No.: 13142-55-7
M. Wt: 205.04 g/mol
InChI Key: MSPLDOXAOBJWDV-UHFFFAOYSA-N
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Description

(2,5-Dichlorophenyl)urea is an organic compound that belongs to the class of urea derivatives. It is characterized by the presence of two chlorine atoms attached to the phenyl ring at the 2 and 5 positions, and a urea group attached to the phenyl ring. This compound is known for its various applications in scientific research and industry, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, availability of raw materials, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: (2,5-Dichlorophenyl)urea can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.

    Oxidation and Reduction Reactions: This compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out under mild conditions.

    Oxidation and Reduction Reactions: These reactions may require specific oxidizing or reducing agents and are usually conducted under controlled conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

(2,5-Dichlorophenyl)urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,5-Dichlorophenyl)urea involves its interaction with specific molecular targets. For example, it can inhibit photosynthesis by blocking the Q_B plastoquinone binding site of photosystem II, thereby preventing electron flow from photosystem II to plastoquinone . This mechanism is particularly relevant in its use as an herbicide.

Comparison with Similar Compounds

Similar Compounds

    (3,4-Dichlorophenyl)urea: Similar in structure but with chlorine atoms at the 3 and 4 positions.

    (2,6-Dichlorophenyl)urea: Chlorine atoms are at the 2 and 6 positions.

    (3,5-Dichlorophenyl)urea: Chlorine atoms are at the 3 and 5 positions.

Uniqueness

(2,5-Dichlorophenyl)urea is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atoms can affect the compound’s ability to interact with molecular targets, making it distinct from other dichlorophenyl urea derivatives.

Biological Activity

(2,5-Dichlorophenyl)urea is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the biological activity of this compound, emphasizing its anticancer properties, mechanisms of action, and associated case studies.

Overview of this compound

This compound is a derivative of urea characterized by the presence of two chlorine atoms on the phenyl ring. It serves as a building block in organic synthesis and has applications in agrochemicals and pharmaceuticals. Its biological significance primarily lies in its anticancer properties and its role as an inhibitor in various cellular processes.

Anticancer Properties

Research has demonstrated that this compound and its derivatives exhibit significant anticancer activity. A notable derivative is 1,3-bis(3,5-dichlorophenyl)urea (COH-SR4) , which has been studied extensively for its effects on various cancer cell lines.

The mechanism through which this compound exerts its anticancer effects includes:

  • Inhibition of Cell Proliferation: Studies have shown that COH-SR4 inhibits the proliferation of lung cancer cells by inducing apoptosis and causing cell cycle arrest at the G0/G1 phase. It affects key cell cycle regulatory proteins such as CDK2, CDK4, cyclin A, and p27 .
  • AMPK Pathway Activation: The compound activates the AMPK pathway, which plays a crucial role in cellular energy homeostasis and can lead to reduced cancer cell survival .
  • Inhibition of GST Activity: COH-SR4 also inhibits glutathione S-transferase (GST) activity, which is involved in detoxifying harmful compounds within cells .

1. Lung Cancer Study

A study highlighted the efficacy of COH-SR4 against lung cancer cells. The treatment resulted in:

  • Significant reduction in cell survival rates.
  • Induction of apoptosis as confirmed by MTT assays.
  • Inhibition of clonogenic potential in vitro .

2. Melanoma Research

Another investigation focused on melanoma cells demonstrated that COH-SR4 effectively inhibited tumor growth by:

  • Reducing survival rates and clonogenicity.
  • Inducing apoptosis through multiple signaling pathways .

Biological Activity Data Table

The following table summarizes key findings related to the biological activity of this compound derivatives:

Compound Target Cancer Type Mechanism IC50 Value Reference
1,3-bis(3,5-dichlorophenyl)urea (COH-SR4)Lung CancerInduces apoptosis; inhibits GST; activates AMPK10 µM
1,3-bis(3,5-dichlorophenyl)urea (COH-SR4)MelanomaInhibits clonogenic potential; induces apoptosis15 µM
2,5-Dichlorophenyl UreaVarious CancersCell cycle arrest; inhibits proliferationVaries

Associated Health Risks

While this compound shows promising therapeutic potential, studies have also linked exposure to dichlorophenols with health risks such as cardiovascular disease and various cancers. A national study indicated that higher urinary concentrations of 2,5-dichlorophenol were associated with increased prevalence of cardiovascular disease and cancer .

Properties

IUPAC Name

(2,5-dichlorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2O/c8-4-1-2-5(9)6(3-4)11-7(10)12/h1-3H,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPLDOXAOBJWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NC(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60324512
Record name (2,5-dichlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60324512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727078
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

13142-55-7
Record name N-(2,5-Dichlorophenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13142-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 406896
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013142557
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC406896
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406896
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2,5-dichlorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60324512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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